2-(3,3,3-Trifluoropropanesulfinyl)acetic acid
Description
Properties
IUPAC Name |
2-(3,3,3-trifluoropropylsulfinyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3S/c6-5(7,8)1-2-12(11)3-4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVBQHVTHRZRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Ligand-Assisted Oxidation
For enantioselective synthesis, titanium(IV)-catalyzed oxidation using a Sharpless-type ligand achieves moderate enantiomeric excess (ee):
Conditions
- Catalyst: Ti(OiPr)₄ (10 mol%)
- Ligand: (R,R)-Diethyl tartrate (12 mol%)
- Oxidant: Cumene hydroperoxide
- Solvent: Toluene
- ee: 68–72%.
Limitations : Fluorinated substrates exhibit reduced reactivity due to electronic effects, necessitating extended reaction times (24–48 h).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch processes to flow chemistry improves safety and yield for exothermic steps (e.g., bromination):
Reactor Design
- Bromination Module : NBS and trifluoropropene are mixed in acetic acid at 100°C (residence time: 15 min).
- Oxidation Module : mCPBA oxidation occurs in a cooled (0°C) tubular reactor.
- Annual Capacity : 50 metric tons/year with >90% purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoropropanesulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and various substituted acetic acid derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(3,3,3-Trifluoropropanesulfinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism by which 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include:
Physical and Chemical Properties
- Acidity : The sulfinyl group in the target compound likely lowers the pKa of its carboxylic acid compared to TFPA (pKa ~1.5–2.5 for TFPA) due to additional electron withdrawal.
- Solubility : The sulfinyl group enhances water solubility relative to TFPA and aromatic analogs (e.g., 3,4,5-trifluorophenylacetic acid), which are more lipophilic .
- Thermal Stability : TFPA is a liquid at room temperature (melting point 9.7°C) , while the sulfinyl analog may exhibit higher melting points due to increased polarity.
Key Differentiators of this compound
- Acidity and Solubility : Superior to TFPA and aromatic analogs, enabling applications in aqueous-phase reactions or as a bioisostere in drug design.
- Safety Profile : Unlike thiophene-based analogs (e.g., Thiophene-3-acetic acid), the sulfinyl group may reduce toxicity risks, though specific data are needed.
Biological Activity
2-(3,3,3-Trifluoropropanesulfinyl)acetic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 195.17 g/mol
- CAS Number : 1408206-32-5
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing physiological processes such as inflammation and cell proliferation.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that affect cellular responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has the potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Properties : Investigations have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Case Studies
- Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 60 |
| 200 | 85 |
- Anti-inflammatory Mechanisms
- In vitro assays demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 200 |
| IL-6 | 300 | 100 |
- Apoptosis Induction in Cancer Cells
- A study on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to increased caspase-3 activity, indicating apoptosis induction.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability.
- Half-life : Approximately 4 hours
- Metabolism : Primarily hepatic metabolism with some renal excretion.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid, and what reaction conditions are critical for yield optimization?
- Methodology :
- Sulfinylation : React 3,3,3-trifluoropropanethiol with a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid) to form the sulfinyl intermediate, followed by coupling with bromoacetic acid via nucleophilic substitution .
- Purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-oxidation to sulfonyl derivatives .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use -NMR to confirm the acetic acid moiety (δ ~3.5–4.0 ppm for CH) and -NMR to verify trifluoropropyl groups (δ ~-60 to -70 ppm) .
- LC-MS : Employ high-resolution mass spectrometry (HRMS) in negative ion mode to confirm molecular weight (expected [M-H]: ~220–230 Da) and detect impurities .
- Elemental Analysis : Validate C, H, F, and S composition to ensure stoichiometric accuracy (e.g., CHFOS) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology :
- Storage : Store in amber vials at room temperature (RT) under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation .
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How does the sulfinyl group in this compound influence its electronic and steric properties compared to sulfonyl analogs?
- Methodology :
- Computational Studies : Perform density functional theory (DFT) calculations to compare electron-withdrawing effects (sulfinyl vs. sulfonyl) on acidity (pKa) and reactivity .
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric hindrance around the sulfinyl moiety .
Q. What analytical challenges arise when detecting trace amounts of this compound in environmental matrices, and how can they be mitigated?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water samples. Optimize pH (2–3) to enhance retention .
- Detection : Apply ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode for sensitivity (LOQ < 1 ng/L) .
Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., carboxylases) using fluorogenic substrates. Compare IC values with non-fluorinated analogs to assess fluorine’s impact .
- Metabolic Stability : Use hepatocyte incubation studies with LC-MS analysis to measure half-life (t) and identify metabolic pathways (e.g., sulfoxide reduction) .
Key Notes
- Environmental persistence studies should follow ECHA guidelines for fluorinated substances .
- For synthetic scale-up, optimize catalytic systems (e.g., phase-transfer catalysts) to reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
